N-(4-chloropyridin-2-yl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide
Overview
Description
N-(4-chloropyridin-2-yl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide is a complex organic compound that features a combination of pyridine, thiophene, sulfonyl, and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloropyridin-2-yl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the Pyridine Moiety: The pyridine ring can be synthesized through various methods, including the reaction of 4-chloropyridine with suitable reagents.
Introduction of the Thiophene Group: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated pyridine.
Sulfonylation: The sulfonyl group can be introduced by reacting the thiophene derivative with a sulfonyl chloride under basic conditions.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving suitable amine precursors.
Final Coupling: The final step involves coupling the piperidine derivative with the sulfonylated thiophene-pyridine intermediate to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloropyridin-2-yl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under suitable conditions.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
N-(4-chloropyridin-2-yl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential antimicrobial, anticancer, or anti-inflammatory properties.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Industry: It can be used in the synthesis of advanced polymers, coatings, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-chloropyridin-2-yl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
- N-pyridine substituted 2-chloro-thieno[2,3-d]pyrimidine derivatives
Uniqueness
N-(4-chloropyridin-2-yl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide is unique due to its combination of pyridine, thiophene, sulfonyl, and piperidine moieties, which confer specific chemical and biological properties. This unique structure allows it to interact with a wide range of molecular targets and participate in diverse chemical reactions, making it a versatile compound for various scientific and industrial applications .
Properties
IUPAC Name |
N-(4-chloropyridin-2-yl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O3S2/c16-12-3-6-17-13(10-12)18-15(20)11-4-7-19(8-5-11)24(21,22)14-2-1-9-23-14/h1-3,6,9-11H,4-5,7-8H2,(H,17,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPLKRFQMLWBLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NC=CC(=C2)Cl)S(=O)(=O)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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